V-9302

Description

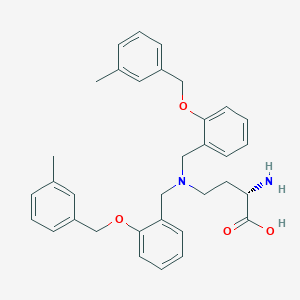

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

V-9302 Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a potent and selective small molecule inhibitor of the solute carrier family 1 member 5 (SLC1A5), also known as Alanine-Serine-Cysteine Transporter 2 (ASCT2). ASCT2 is the primary transporter of glutamine in many cancer cells, playing a critical role in supplying this essential amino acid for various metabolic processes that fuel rapid proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action

This compound acts as a competitive antagonist of transmembrane glutamine flux by selectively targeting the ASCT2 transporter.[1][2] By blocking the primary route of glutamine entry into cancer cells, this compound initiates a cascade of events that ultimately lead to anti-tumor effects. The primary consequences of ASCT2 inhibition by this compound include:

-

Inhibition of Glutamine Uptake: this compound directly competes with glutamine for binding to the ASCT2 transporter, thereby preventing its uptake into the cancer cell.[1][2]

-

Metabolic Stress: The deprivation of glutamine disrupts several key metabolic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.

-

Cell Growth Arrest and Proliferation Inhibition: The lack of essential building blocks and energy derived from glutamine metabolism leads to a halt in the cell cycle and a significant reduction in cancer cell proliferation.[1]

-

Induction of Apoptosis: Sustained metabolic stress and cellular damage trigger programmed cell death, or apoptosis, in cancer cells.

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH). By limiting glutamine availability, this compound treatment leads to a depletion of GSH, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.

While ASCT2 is the primary target, some studies suggest that this compound may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-cancer activity.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (µM) | Reference |

| HEK-293 | Embryonic Kidney | Glutamine Uptake | 9.6 | |

| Rat C6 | Glioblastoma | Glutamine Uptake | 9 | |

| HCT-116 | Colorectal Cancer | Cell Viability | ~9-15 | |

| HT29 | Colorectal Cancer | Cell Viability | ~9-15 | |

| DLD-1 | Colorectal Cancer | Cell Viability | ~9-15 | |

| SW480 | Colorectal Cancer | Cell Viability | ~9-15 | |

| MCF-7 | Breast Cancer | Cytotoxicity | 4.68 | |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | 19.19 | |

| 4T1 | Murine Breast Cancer | Cell Proliferation | Not specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Administration Route | Treatment Duration | Outcome | Reference |

| HCT-116 | Colorectal Cancer | 75 | i.p. daily | 21 days | Prevented tumor growth | |

| HT29 | Colorectal Cancer | 75 | i.p. daily | 21 days | Prevented tumor growth | |

| HCC1806 | Breast Cancer | Not specified | Not specified | 10 days | Tumor growth arrest | |

| Colo-205 | Colorectal Cancer | Not specified | Not specified | 10 days | Tumor growth arrest | |

| SNU398 | Liver Cancer | 30 (in combination) | i.p. | 20 days | Strong growth inhibition (with CB-839) | |

| MHCC97H | Liver Cancer | 30 (in combination) | i.p. | 15 days | Strong growth inhibition (with CB-839) | |

| 4T1 | Murine Breast Cancer | 75 | i.p. | 2 weeks | Slightly limited tumor growth | |

| EO771 | Murine Breast Cancer | 75 | i.p. | 2 weeks | Slightly limited tumor growth |

Signaling Pathways Affected by this compound

This compound-mediated inhibition of glutamine transport significantly impacts intracellular signaling pathways that are crucial for cancer cell growth and survival.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly glutamine, are potent activators of the mTOR complex 1 (mTORC1). By depleting intracellular glutamine, this compound leads to the inactivation of mTORC1 signaling. This is experimentally observed through the decreased phosphorylation of downstream mTORC1 effectors such as S6 ribosomal protein (pS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound inhibits mTOR signaling by blocking glutamine uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Glutamine Uptake Assay

This assay measures the ability of this compound to inhibit the transport of radiolabeled glutamine into cancer cells.

Materials:

-

Cancer cell line of interest

-

24-well or 96-well cell culture plates

-

HEPES-buffered saline (HBS) or other appropriate assay buffer

-

[³H]-L-glutamine

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

On the day of the assay, wash the cells twice with pre-warmed HBS.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in HBS for 10-15 minutes at 37°C.

-

Add [³H]-L-glutamine to each well to a final concentration of 1 µCi/mL and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each sample, determined by a BCA assay.

-

Calculate the IC50 value of this compound for glutamine uptake inhibition.

Cell Viability Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)

-

Luminometer or spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

A generalized workflow for in vitro evaluation of this compound.

Western Blot Analysis for Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., DMSO, PEG300, Tween-80, saline mixture)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Subcutaneously inject cancer cells (typically 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation and the vehicle control.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pS6, cleaved caspase-3).

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical flow of events following the administration of this compound to cancer cells.

Logical cascade of this compound's anti-cancer effects.

This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells by inhibiting the ASCT2-mediated transport of glutamine. Its mechanism of action is well-characterized, leading to a cascade of events that include metabolic and oxidative stress, inhibition of key growth signaling pathways, and ultimately, cancer cell death. The preclinical data strongly support its continued investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other therapies. This guide provides a foundational understanding for researchers and drug development professionals working to advance this compound and similar metabolic inhibitors in oncology.

References

An In-depth Technical Guide to the Molecular Target of V-9302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of V-9302, a competitive small-molecule antagonist. It details the compound's mechanism of action, downstream signaling effects, and includes quantitative data and key experimental protocols relevant to its study.

Core Molecular Target: ASCT2 (SLC1A5)

The primary molecular target of this compound is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , a sodium-dependent amino acid transporter encoded by the SLC1A5 gene.[1][2] ASCT2 is the main transporter of glutamine in many cancer cells, which exhibit a heightened dependency on this amino acid for survival and proliferation.[1] this compound acts as a competitive antagonist of this transmembrane glutamine flux, selectively and potently inhibiting ASCT2-mediated uptake of glutamine and other neutral amino acids like leucine.[1]

Quantitative Data Summary

The inhibitory activity and in vivo efficacy of this compound have been quantified in numerous preclinical studies. The data below is compiled from various cell-based assays and xenograft models.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (Glutamine Uptake) | 9.6 µM | Human Embryonic Kidney (HEK-293) | [1] |

| IC₅₀ (Glutamine Uptake) | ~10 µM | Colorectal Cancer (HCT116, HT29) | |

| Effective Concentration | 25 µM | For inducing autophagy (LC3B marker) in HCC1806 cells | |

| Pgp Inhibition | 20 µM | Significant inhibition in Pgp-overexpressing mouse T-lymphoma cells |

Table 2: In Vivo Dosage and Efficacy in Xenograft Models

| Dosage | Treatment Duration | Xenograft Model | Key Outcome | Reference |

| 75 mg/kg/day | 21 days | HCT-116 (colorectal) | Prevented tumor growth | |

| 75 mg/kg/day | 21 days | HT29 (colorectal) | Prevented tumor growth | |

| 75 mg/kg (single dose) | 4 hours | Xenograft tumors | Reduced [¹⁸F]-4F-glutamine uptake by ~50% |

Mechanism of Action and Signaling Pathways

By blocking glutamine entry into cancer cells, this compound initiates a cascade of downstream events that disrupt cellular metabolism and signaling, ultimately leading to anti-tumor effects.

Primary Cellular Consequences

Pharmacological blockade of ASCT2 by this compound leads to:

-

Attenuated Cancer Cell Growth and Proliferation: Depriving cells of a key nutrient for biosynthesis hinders their ability to grow and divide.

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant. This compound treatment depletes GSH, leading to an increase in oxidized glutathione (GSSG) and a subsequent rise in reactive oxygen species (ROS).

-

Induction of Cell Death: The culmination of metabolic stress and oxidative damage leads to increased apoptosis, evidenced by elevated levels of cleaved caspase-3 in treated tumors.

-

Induction of Autophagy: Cells may initiate autophagy, marked by elevated LC3B levels, as a pro-survival response to nutrient starvation.

Key Signaling Pathways Affected

A. mTOR Pathway Inhibition: Glutamine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By inhibiting glutamine uptake, this compound leads to the deactivation of mTOR signaling, as measured by a significant decrease in the phosphorylation of its downstream effector, S6 ribosomal protein (pS6).

B. Induction of Apoptosis via Oxidative Stress: The increase in intracellular ROS following glutamine deprivation is a major driver of apoptosis. ROS can damage cellular components like proteins, lipids, and DNA, triggering programmed cell death pathways.

C. Enhancement of Antitumor Immunity: In breast cancer models, this compound-induced ROS accumulation promotes the autophagic degradation of B7H3, a T-cell coinhibitory molecule. The downregulation of B7H3 enhances the activation and granzyme B production of CD8+ T cells, thereby boosting the antitumor immune response. This suggests a dual mechanism for this compound: direct cytotoxic effects on tumor cells and indirect immune-mediated tumor suppression.

Key Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the ability of this compound to inhibit glutamine transport into cells.

-

Principle: Cells are incubated with a radiolabeled amino acid, such as [³H]-Glutamine, in the presence of varying concentrations of this compound. The amount of intracellular radioactivity is then quantified to determine the level of transport inhibition.

-

Methodology:

-

Cell Plating: Plate cells (e.g., HEK-293) in 96-well plates coated with poly-D-lysine and grow for 24 hours.

-

Inhibitor Pre-incubation: Wash cells and pre-incubate with different concentrations of this compound for a specified time.

-

Radiolabeled Substrate Addition: Add a solution containing [³H]-Glutamine to each well and incubate for a defined period (e.g., 10-15 minutes).

-

Uptake Termination: Stop the transport process by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The IC₅₀ value is calculated from the resulting dose-response curve.

-

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into a vehicle control group and a this compound treatment group.

-

Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) throughout the treatment period (e.g., 21 days).

-

Analysis: At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), or signaling (pS6).

-

Cell Viability / Antiproliferative Assay (MTT)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density at the appropriate wavelength using a microplate reader to determine the percentage of cell viability relative to untreated controls.

-

References

V-9302: A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel ASCT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by an increased dependence on specific nutrients, presenting a unique therapeutic window. One such nutrient is the neutral amino acid glutamine, which plays a critical role in biosynthesis, cell signaling, and oxidative defense in cancer cells. The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), is the primary transporter of glutamine in many cancer types, and its elevated expression is often correlated with poor prognosis. This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of V-9302, a first-in-class, competitive small molecule antagonist of ASCT2. We will delve into its mechanism of action, summarize key preclinical data, detail experimental methodologies, and visualize the associated signaling pathways.

Introduction: Targeting Cancer Metabolism

The metabolic reprogramming of cancer cells is a hallmark of malignancy. Unlike healthy cells, cancer cells exhibit a heightened demand for nutrients like glucose and glutamine to fuel rapid proliferation and withstand oxidative stress. The dependence on glutamine, in particular, has made the machinery of glutamine metabolism an attractive target for therapeutic intervention. ASCT2, a sodium-dependent solute carrier protein, is a key facilitator of glutamine uptake in cancer cells.[1] Genetic silencing of ASCT2 has demonstrated significant anti-tumor effects, validating it as a therapeutic target.[1]

This compound emerged from a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a potent and selective inhibitor of ASCT2-mediated glutamine uptake.[1][2] This document will provide an in-depth guide to the preclinical data and methodologies that have defined our understanding of this compound's anti-cancer properties.

Mechanism of Action

This compound is a competitive small molecule antagonist that selectively targets the ASCT2 transporter, thereby blocking transmembrane glutamine flux.[1] The pharmacological blockade of ASCT2 by this compound initiates a cascade of cellular events that collectively contribute to its anti-tumor efficacy. These include:

-

Inhibition of Cancer Cell Growth and Proliferation: By depriving cancer cells of a key nutrient, this compound attenuates their growth and proliferative capabilities.

-

Induction of Cell Death: The metabolic stress induced by glutamine deprivation leads to increased apoptosis, as evidenced by elevated levels of cleaved caspase 3 in treated tumors.

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking glutamine uptake, this compound depletes intracellular GSH levels and increases the levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), leading to oxidative stress.

-

Modulation of Signaling Pathways: this compound treatment leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. This is observed through decreased phosphorylation of S6 (pS6), a downstream effector of mTOR.

-

Induction of Autophagy: As a pro-survival response to nutrient starvation, this compound induces autophagy, indicated by an increase in the autophagy marker LC3B.

While this compound potently inhibits ASCT2, some studies suggest it may also exert effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Cellular Effects

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | |

| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | |

| Cell Viability | Panel of 29 human cancer cell lines | Significant reduction in a subset of cell lines at 25 µM | |

| Oxidative Stress | HCC1806 | Increased GSSG and ROS, decreased GSH at 25 µM | |

| Autophagy | HCC1806 | Elevated LC3B at 25 µM |

Table 2: In Vivo Efficacy and Pharmacodynamics

| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |

| Tumor [18F]-4F-Glutamine Uptake | HCT-116 Xenograft | Single dose of 75 mg/kg | ~50% reduction in tumor uptake | |

| Tumor Growth Inhibition | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Prevented tumor growth compared to vehicle | |

| Tumor Growth Inhibition | Patient-Derived Xenograft (PDX) | Not specified | Reduction in tumor volume | |

| Biomarker Modulation (pS6) | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Significantly decreased pS6 in tumor tissue | |

| Biomarker Modulation (Cleaved Caspase 3) | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Elevated levels in tumor tissue | |

| Plasma Glutamine Levels | Healthy Mice | Single dose (4 hours) | ~50% increase | |

| Plasma Glutamine Levels | Healthy Mice | 21-day regimen | Slightly decreased | |

| Plasma Half-life | Healthy Mice | Not specified | Approximately 6 hours |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments conducted during the preclinical evaluation of this compound.

Live-Cell Glutamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamine into live cells.

-

Cell Seeding: Seed cells (e.g., HEK-293) in a suitable multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Wash the cells with a buffer and then pre-incubate with varying concentrations of this compound for a specified duration.

-

Radiolabeled Substrate Addition: Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116, HT29) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 75 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers such as pS6 and cleaved caspase 3 via immunohistochemistry or western blotting.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in cell or tissue lysates.

-

Lysate Preparation: Prepare protein lysates from cells or tumor tissue treated with this compound or vehicle.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., pS6, total S6, cleaved caspase 3, β-actin).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits ASCT2, blocking glutamine uptake and downstream signaling.

Caption: A generalized experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

This compound represents a significant advancement in the field of cancer metabolism, providing a powerful tool to probe the role of glutamine in malignancy and a promising therapeutic lead. The preclinical data strongly support its mechanism of action as an ASCT2 inhibitor, leading to anti-tumor effects both in vitro and in vivo. The induction of apoptosis and oxidative stress, coupled with the inhibition of the mTOR pathway, underscores the multifaceted impact of glutamine deprivation in cancer cells.

Future research will likely focus on several key areas:

-

Clinical Development: The promising preclinical data warrant the translation of this compound or optimized analogs into clinical trials.

-

Combination Therapies: The induction of autophagy by this compound suggests that combination with autophagy inhibitors could enhance its efficacy. Additionally, combining this compound with other targeted therapies or immunotherapies may provide synergistic anti-tumor effects.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical studies.

-

Specificity and Off-Target Effects: Further investigation into the effects of this compound on other amino acid transporters will provide a more complete understanding of its pharmacological profile.

References

V-9302 and its Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-9302 is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in cancer cells. By competitively inhibiting glutamine uptake, this compound disrupts cancer cell metabolism, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on the tumor microenvironment (TME). The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.

Introduction

The metabolic reprogramming of cancer cells is a well-established hallmark of cancer. Among the essential nutrients, glutamine plays a critical role in supporting rapid cell proliferation by contributing to biosynthesis, bioenergetics, and maintaining redox homeostasis. The elevated expression of ASCT2 in numerous cancers, which correlates with poor prognosis, makes it a compelling therapeutic target. This compound has emerged as a first-in-class pharmacological inhibitor of glutamine transport, demonstrating significant anti-tumor efficacy in a range of preclinical models.[1][2] This guide delves into the technical details of this compound's action, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

This compound selectively targets and competitively inhibits the ASCT2 transporter, leading to the blockade of transmembrane glutamine influx.[3] This targeted action initiates a series of downstream cellular events that collectively contribute to its anti-tumor activity. The primary consequences of ASCT2 inhibition by this compound include:

-

Metabolic Stress: Depletion of intracellular glutamine disrupts the tricarboxylic acid (TCA) cycle, impairs nucleotide and amino acid synthesis, and compromises the production of the antioxidant glutathione (GSH).

-

Induction of Oxidative Stress: The reduction in GSH levels leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[1][4]

-

Cell Cycle Arrest and Apoptosis: The metabolic and oxidative stress culminates in the attenuation of cancer cell growth and proliferation, and the induction of programmed cell death (apoptosis).

-

Modulation of Signaling Pathways: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism.

-

Induction of Autophagy: As a survival response to nutrient deprivation, this compound treatment can induce autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3H]-Glutamine Uptake | |

| C6 (rat glioma) | 9 µM | [3H]-Glutamine Uptake | ||

| Cell Viability Reduction | Panel of 29 cancer cell lines | >20% in >50% of cell lines | CellTiter-Glo (ATP-dependent) | |

| Apoptosis Induction | MCF-7 | Concentration-dependent increase | Annexin V/PI Staining | |

| BT-474 | Concentration-dependent increase | Annexin V/PI Staining |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |

| HCT-116 Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | |

| HT29 Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | |

| Patient-Derived Xenograft (CRC) | Athymic Nude | Not specified | Reduction in tumor volume | |

| SNU398 & MHCC97H Xenografts (in combination with CB-839) | BALB/c Nude | 30 mg/kg, i.p., 15-20 days | Strong growth inhibition | |

| TNBC Model (E0771) | C57BL/6 | 50 mg/kg/day, i.p., 5 days | Markedly reduced tumor growth |

Impact on the Tumor Microenvironment

This compound's influence extends beyond direct effects on cancer cells, significantly impacting the TME. A key aspect of this is its ability to modulate the anti-tumor immune response.

-

Enhancement of Anti-Tumor Immunity: By blocking glutamine uptake in tumor cells, this compound can alleviate the "glutamine steal" phenomenon, where cancer cells deplete glutamine in the TME, thereby impairing T cell function. This restoration of glutamine availability can enhance the activity of tumor-infiltrating lymphocytes.

-

ROS-Induced Autophagic Degradation of B7H3: this compound treatment leads to ROS accumulation, which in turn promotes the autophagic degradation of B7H3, a T-cell co-inhibitory molecule. The downregulation of B7H3 on cancer cells can enhance the cytotoxic function of CD8+ T cells.

-

Synergy with Immunotherapy: The immunomodulatory effects of this compound make it a promising candidate for combination therapy with immune checkpoint inhibitors. Studies have shown that combining this compound with anti-PD-1 antibodies can lead to enhanced anti-tumor immunity and synergistic therapeutic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro Assays

5.1.1. Glutamine Uptake Assay

-

Principle: To measure the direct inhibitory effect of this compound on ASCT2-mediated glutamine transport using a radiolabeled substrate.

-

Protocol:

-

Seed cells (e.g., HEK-293) in a 96-well plate and grow to exponential phase.

-

Pre-incubate cells with varying concentrations of this compound for a specified duration.

-

Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration in each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

-

5.1.2. Cell Viability Assay (e.g., MTT Assay)

-

Principle: To assess the impact of this compound on cancer cell proliferation and viability.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

5.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Protocol:

-

Treat cells with this compound for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

5.1.4. Western Blot Analysis

-

Principle: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-S6, total S6, p-AKT, total AKT, LC3B, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116, HT29) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline). Administer this compound to the treatment group via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 75 mg/kg/day for 21 days). Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers like pS6 and cleaved caspase-3, or western blotting).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

V-9302: A Technical Analysis of its Selectivity for ASCT2 over ASCT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a small molecule antagonist of transmembrane glutamine flux, initially developed as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a critical transporter of glutamine and other neutral amino acids, and its upregulation in various cancers makes it a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound's selectivity for ASCT2 over its closely related paralog, ASCT1 (SLC1A4), summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

A significant point of discussion in the scientific literature, which will be addressed in this guide, is the emerging evidence suggesting potential off-target effects of this compound, with some studies indicating that its primary targets may be SNAT2 (SLC38A2) and LAT1 (SLC7A5) rather than ASCT2.[4][5] This guide aims to present a balanced overview of the available data to inform researchers in their experimental design and interpretation.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the reported inhibitory potency of this compound against ASCT2 and highlight the controversy regarding its primary target.

Table 1: this compound Inhibitory Potency against ASCT2

| Target | IC50 Value | Cell Line | Reference |

| ASCT2 | 9.6 µM | HEK-293 |

Table 2: Conflicting Reports on this compound's Primary Target

| Compound | Target Transporter | Reported Inhibitory Activity | Cell System/Assay Condition | Reference |

| This compound | ASCT2 (SLC1A5) | 9.6 µM (for glutamine uptake) | HEK-293 cells | |

| This compound | ASCT2 (SLC1A5) | No inhibition observed | Recombinant expression in Xenopus laevis oocytes | |

| This compound | SNAT2 (SLC38A2) | Inhibition of activity demonstrated | 143B osteosarcoma and HCC1806 breast cancer cells; Recombinant expression in Xenopus laevis oocytes | |

| This compound | LAT1 (SLC7A5) | Potent inhibition of isoleucine uptake | 143B osteosarcoma cells; Recombinant expression in Xenopus laevis oocytes |

While a direct IC50 value for this compound against ASCT1 has not been prominently reported, qualitative evidence from Drug Affinity Responsive Target Stability (DARTS) assays suggests that this compound does not stabilize ASCT1, in contrast to its concentration-dependent stabilization of ASCT2.

Experimental Protocols

Radiolabeled Glutamine Uptake Assay

This protocol is a composite based on methods described for determining the IC50 of this compound in HEK-293 cells.

Objective: To quantify the inhibition of ASCT2-mediated glutamine uptake by this compound.

Materials:

-

HEK-293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

[³H]-L-glutamine

-

This compound

-

2-amino-2-norbornanecarboxylic acid (BCH)

-

1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Culture: Seed HEK-293 cells in 24-well plates and grow to approximately 80-90% confluency.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with assay buffer.

-

Inhibitor Pre-incubation: Add assay buffer containing various concentrations of this compound to the wells. For ASCT2-specific uptake, include 5 mM BCH to inhibit system L transporters and adjust the assay buffer to pH 6.0.

-

Uptake Initiation: Add [³H]-L-glutamine (e.g., 500 nM) to each well and incubate for 15 minutes at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well and incubating for at least 30 minutes.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the radiolabeled glutamine uptake assay.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is a composite based on methods described for assessing the interaction of this compound with ASCT2 and ASCT1.

Objective: To determine if this compound binds to and stabilizes ASCT2 and/or ASCT1 against proteolytic degradation.

Materials:

-

T-REx-293 cells with tetracycline-inducible expression of ASCT2 or cell lysate containing ASCT1 (e.g., from homogenized mouse brain)

-

Lysis buffer (e.g., M-PER or a non-denaturing buffer with protease inhibitors)

-

This compound

-

Thermolysin

-

EDTA

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibodies against ASCT2 and ASCT1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

For ASCT2, induce expression in T-REx-293 cells with tetracycline.

-

Harvest and lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine and normalize protein concentration.

-

-

Compound Incubation:

-

Divide the lysate into aliquots.

-

Add varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or vehicle (DMSO) to the aliquots.

-

Incubate for 30-45 minutes at room temperature with gentle shaking.

-

-

Protease Digestion:

-

Add thermolysin to each aliquot. The optimal protease concentration should be determined empirically to achieve partial digestion in the vehicle-treated sample.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

-

Reaction Quenching: Stop the digestion by adding EDTA to chelate Ca²⁺, which is required for thermolysin activity.

-

SDS-PAGE and Western Blotting:

-

Add SDS-PAGE sample buffer to each aliquot and boil to denature proteins.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies for ASCT2 or ASCT1, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate.

-

-

Data Analysis: Compare the band intensity of ASCT2 or ASCT1 in the this compound-treated lanes to the vehicle-treated lane. Increased band intensity in the presence of this compound indicates stabilization and therefore, binding.

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Signaling Pathways and Logical Relationships

Inhibition of ASCT2-mediated glutamine transport by this compound has been shown to induce several downstream cellular effects. These are primarily linked to glutamine's roles in cellular metabolism, redox balance, and signaling.

Caption: Downstream signaling effects of ASCT2 inhibition by this compound.

Conclusion

This compound was initially characterized as a potent and selective inhibitor of ASCT2, with an IC50 of 9.6 µM for glutamine uptake in HEK-293 cells. The selectivity over its paralog, ASCT1, is supported by DARTS assays, which demonstrate that this compound stabilizes ASCT2 but not ASCT1. However, for researchers and drug development professionals, it is crucial to consider the conflicting evidence from studies using different experimental systems, such as recombinant transporters expressed in Xenopus laevis oocytes, which suggest that this compound's primary targets may be SNAT2 and LAT1, with no inhibitory effect on ASCT2.

The downstream consequences of what is putatively ASCT2 inhibition by this compound are consistent with the known roles of glutamine in cancer cell biology, including the attenuation of mTOR and MAPK signaling, increased oxidative stress, and induction of autophagy. This detailed technical guide, including the provided experimental protocols and pathway diagrams, serves as a comprehensive resource for the continued investigation of this compound and the broader field of targeting amino acid metabolism in disease. Careful experimental design, including the use of appropriate controls and orthogonal assays, is recommended to further elucidate the precise mechanism of action of this compound.

References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]

V-9302: A Technical Guide to a Potent ASCT2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter encoded by the SLC1A5 gene. ASCT2 is a primary transporter of glutamine in many cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis in various malignancies. By competitively antagonizing transmembrane glutamine flux, this compound disrupts cancer cell metabolism, leading to attenuated growth, increased cell death, and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid, is a competitive antagonist of the ASCT2 transporter.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C34H38N2O4 | [2] |

| Molecular Weight | 538.69 g/mol | [2] |

| CAS Number | 1855871-76-9 | [2] |

| Appearance | Solid | [2] |

| Solubility | DMSO: 125 mg/mL (232.05 mM) | |

| Water: < 0.1 mg/mL (insoluble) |

Biological Activity and Mechanism of Action

This compound selectively targets and potently inhibits ASCT2-mediated glutamine uptake. This inhibition of glutamine transport disrupts downstream metabolic pathways crucial for cancer cell survival and proliferation.

Quantitative Biological Data

| Parameter | Cell Line | Value | Source |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | |

| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | |

| EC50 (Cell Viability) | Colorectal Cancer Cell Lines | 9-15 µM |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of glutamine uptake by ASCT2. This leads to intracellular glutamine depletion, which in turn affects multiple downstream signaling pathways, most notably the mTORC1 pathway. Reduced intracellular glutamine levels limit the activity of mTORC1, a central regulator of cell growth and proliferation. This disruption leads to decreased protein synthesis, cell cycle arrest, and induction of apoptosis and autophagy.

References

Methodological & Application

V-9302 In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of V-9302, a potent and selective small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5). This compound competitively inhibits glutamine transport, leading to attenuated cancer cell growth, increased oxidative stress, and apoptosis in preclinical models. This document outlines detailed protocols for cell-based assays, summarizes key quantitative data, and provides visual diagrams of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a summary of the reported in vitro efficacy and experimental conditions for this compound across various cancer cell lines.

Table 1: this compound In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][2][3][4][5] |

| C6 | 9 µM | ||

| Cell Viability Assay | A panel of 29 cancer cell lines | 25 µM (48h) | |

| Immunofluorescence | HCC1806 | 25 µM (48h) |

Table 2: Recommended Treatment Conditions for In Vitro Assays

| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Reference |

| Cell Viability | Various | 25 µM | 48 hours | |

| Western Blot | HCC1806, HT29 | 10-50 µM | 24-48 hours | |

| Immunofluorescence | HCC1806 | 25 µM | 48 hours | |

| Glutamine Uptake | HEK-293 | 0.1 - 100 µM | 15 minutes |

Signaling Pathway

This compound primarily targets the ASCT2 transporter, inhibiting the uptake of glutamine and other neutral amino acids. This disruption in amino acid homeostasis impacts several downstream signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and proliferation. The inhibition of glutamine uptake leads to reduced mTORC1 activity, resulting in decreased protein synthesis and the induction of autophagy as a survival response.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological effects of this compound.

Cell Viability Assay (MTT-based)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A final DMSO concentration should be kept below 0.1%.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubate for the desired time period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-LC3B, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound involves a series of assays to characterize its impact on cell viability, mechanism of action, and downstream cellular processes.

References

- 1. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Application Note: Determining the IC50 of V-9302 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

V-9302 is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is the primary transporter of glutamine in many cancer cells, an amino acid crucial for biosynthesis, cell signaling, and maintaining redox balance.[4] By competitively inhibiting glutamine uptake, this compound disrupts cancer cell metabolism, leading to reduced cell growth and proliferation, increased oxidative stress, and ultimately, cell death.[4] This makes this compound a promising therapeutic agent for targeting glutamine-addicted cancers.

This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.

Mechanism of Action of this compound

This compound primarily functions by blocking the ASCT2 transporter on the cell surface, thereby preventing the influx of glutamine. The subsequent glutamine deprivation inside the cell has several downstream effects:

-

Inhibition of Growth Signaling: Reduced glutamine levels can suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation.

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major antioxidant. This compound-mediated glutamine blockade depletes GSH, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress.

-

Induction of Cell Death and Autophagy: The metabolic stress induced by this compound can trigger apoptosis (programmed cell death) and autophagy.

While ASCT2 is the primary target, some studies suggest this compound may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor effects.

Caption: this compound signaling pathway in cancer cells.

This compound IC50 Data in Cancer Cell Lines

The following table summarizes the reported IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound in various cell lines. These values represent the concentration of this compound required to inhibit 50% of a specific biological activity (e.g., cell growth, glutamine uptake).

| Cancer Type | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| N/A | HEK-293 | Glutamine Uptake | 9.6 | |

| Glioma | Rat C6 | Glutamine Uptake | 9.0 | |

| Colorectal | Various CRC lines | Cell Viability | ~9 - 15 | |

| Breast | MCF-7 | Cytotoxicity (72h) | 4.68 | |

| Breast | MDA-MB-231 | Cytotoxicity (72h) | 19.19 | |

| Breast | MCF-7 | Anti-proliferation (72h) | 2.73 |

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Caption: Experimental workflow for IC50 determination.

4.1. Materials and Reagents

-

Cancer cell line of interest

-

This compound compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

96-well flat-bottom cell culture plates

-

Microplate reader

4.2. Protocol Steps

Step 1: Cell Culture

-

Culture the selected cancer cell lines in their recommended complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.

Step 2: this compound Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving the powder in DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 3: Cell Seeding

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, optimized for each cell line) in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

Step 4: Drug Treatment

-

Prepare a series of this compound working solutions by serially diluting the stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.

-

Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Each concentration should be tested in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Step 5: MTT Assay

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

Step 6: Data Acquisition and Analysis

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Plot the percentage of viability against the log of the this compound concentration.

-

Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC50 value.

References

Application Notes and Protocols for V-9302 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of V-9302, a potent antagonist of the amino acid transporter ASCT2 (SLC1A5), in preclinical xenograft mouse models of cancer. The following protocols and data are based on established preclinical studies and are intended to assist in the design and execution of in vivo experiments to assess the anti-tumor efficacy of targeting glutamine metabolism.

Mechanism of Action

This compound is a competitive small molecule antagonist of transmembrane glutamine flux.[1][2] It selectively and potently targets the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in cancer cells.[1][2][3] By inhibiting ASCT2, this compound blocks the uptake of glutamine, a crucial nutrient for cancer cell growth, proliferation, and survival. This disruption of glutamine metabolism leads to a cascade of downstream effects, including attenuated cancer cell growth, increased cell death (apoptosis), and elevated oxidative stress. Some studies suggest that this compound may also inhibit other amino acid transporters such as SNAT2 and LAT1, which could contribute to its anti-tumor activity.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in preclinical literature.

Table 1: Summary of this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models

| Cell Line | Cancer Type | Mouse Strain | This compound Dose & Schedule | Treatment Duration | Outcome | Reference |

| HCT-116 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 21 days | Prevented tumor growth | |

| HT29 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 21 days | Prevented tumor growth | |

| HCC1806 | Breast Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 10 days | Tumor growth arrest | |

| Colo-205 | Colorectal Cancer | Athymic Nude | Not specified | 10 days | This compound-dependent tumor growth arrest | |

| SNU398 & MHCC97H | Liver Cancer | BALB/c Nude | 30 mg/kg, i.p. (in combination) | 15-20 days | Strong growth inhibition (in combination) | |

| EO771 & 4T1 | Breast Cancer | Syngeneic | 75 mg/kg, i.p. | 14 days | Limited tumor growth as a single agent, significantly inhibited tumor growth in combination with anti-PD-1 |

Table 2: Summary of this compound Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Mouse Strain | This compound Dose & Schedule | Treatment Duration | Outcome | Reference |

| A 008 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 31 days | Reduction in tumor volume |

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of this compound using a subcutaneous xenograft mouse model.

Protocol 1: General Protocol for Evaluating this compound in a Colorectal Cancer Xenograft Model

1. Cell Culture:

-

Culture HCT-116 or HT29 human colorectal cancer cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells at approximately 80% confluency for tumor implantation.

2. Animal Model:

-

Use female athymic nude mice, 4-6 weeks old.

-

Allow mice to acclimate for at least one week before the experiment.

3. Tumor Implantation:

-

Resuspend harvested cells in sterile Phosphate Buffered Saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve tumor establishment.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach an average volume of 150-200 mm³.

5. Drug Preparation and Administration:

-

This compound Formulation: Prepare a solution of this compound in a suitable vehicle. A commonly used vehicle for intraperitoneal (i.p.) injection is a formulation of DMSO, PEG300, Tween-80, and saline. For example, a 10 mg/mL solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Dosing:

-

Treatment Group: 75 mg/kg this compound.

-

Control Group: Vehicle only.

-

-

Administration: Administer the solutions via i.p. injection daily for 21 days.

6. Efficacy Evaluation and Endpoint Analysis:

-

Tumor Volume: Continue to measure tumor volume every 2-3 days.

-

Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.

-

Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pS6 (mTOR pathway activity).

Mandatory Visualization

Signaling Pathway Diagram

Caption: this compound inhibits ASCT2, blocking glutamine uptake and disrupting downstream metabolic and signaling pathways essential for cancer cell survival.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy studies of this compound in a xenograft mouse model.

References

V-9302 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of V-9302, a potent and selective inhibitor of the amino acid transporter ASCT2 (SLC1A5). This compound is a valuable tool for investigating the role of glutamine metabolism in cancer and other diseases. By competitively blocking transmembrane glutamine flux, this compound induces cancer cell death, reduces cell proliferation, and increases oxidative stress, leading to anti-tumor responses in preclinical models.[1][2][3]

Overview of this compound

This compound is a small molecule antagonist that selectively targets ASCT2, a primary transporter of glutamine in cancer cells.[1][2] Elevated ASCT2 expression is associated with poor prognosis in several human cancers, making it a compelling therapeutic target. Pharmacological blockade of ASCT2 with this compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft and patient-derived xenograft (PDX) models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Glutamine Uptake) | HEK-293 | 9.6 µM | |

| EC₅₀ (Cell Viability) | Colorectal Cancer Cells | 9-15 µM |

Table 2: In Vivo Administration and Dosage

| Parameter | Details | Reference |